Cot inhibitor-1, also known as 915365-57-0, is a selective inhibitor of the Cot protein kinase, which is also referred to as Tpl2 or MAP3K8. This compound plays a significant role in the study of kinase inhibition and signal transduction pathways, particularly within the context of cancer research and inflammatory diseases. By inhibiting the activity of the Cot kinase, Cot inhibitor-1 impacts various biochemical pathways, notably the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway.
Cot inhibitor-1 is classified as a chemical compound used primarily in biochemical research. It is sourced from chemical suppliers specializing in research-grade materials. The compound is recognized for its utility in studying kinase inhibition and its effects on cellular processes related to inflammation and cancer.
The synthesis of Cot inhibitor-1 involves several steps that typically include the preparation of a core quinoline structure. The process requires various reagents such as chlorinating agents, fluorinating agents, and amines. The final product is purified through techniques including recrystallization and chromatography to ensure high yield and purity.
The synthetic route can be summarized as follows:
Cot inhibitor-1 has a complex molecular structure characterized by its quinoline backbone. While specific structural data such as molecular weight or precise chemical formula are not detailed in the sources, it is essential to note that its structural integrity is crucial for its function as a kinase inhibitor.
Cot inhibitor-1 undergoes several types of chemical reactions, including:
The major products formed depend on specific reaction conditions:
The primary mechanism of action for Cot inhibitor-1 involves the selective inhibition of the Cot protein kinase activity. By targeting this kinase, Cot inhibitor-1 disrupts the signaling pathways that lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha. This inhibition has significant implications in reducing inflammation and potentially influencing cancer cell proliferation.
Key points regarding its mechanism include:
Cot inhibitor-1 is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays. The compound remains stable under room temperature conditions, making it suitable for laboratory use without requiring special storage conditions.
Cot inhibitor-1 has a wide range of applications in scientific research:
COT (MAP3K8), also termed tumor progression locus 2 (Tpl2), is a serine/threonine kinase within the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. It functions as a master regulator of inflammatory responses and oncogenic progression by activating multiple downstream pathways:
Table 1: Key Signaling Roles of COT Kinase
Pathway | Downstream Targets | Biological Outcome |
---|---|---|
MEK-ERK Reactivation | MEK1/2, ERK1/2 | RAF inhibitor resistance in melanoma |
JNK/p38 Activation | c-Jun, ATF2 | AP-1-dependent gene transcription |
NF-κB Signaling | p105 processing | TNF-α/IL-2 production |
Chromatin Remodeling | Histone H3 (Ser-10) | c-fos transactivation & cell transformation |
The therapeutic targeting of COT kinase is justified by its dual role as a mediator of therapy resistance and inflammation:
Table 2: COT-Driven Resistance Mechanisms in Cancer
Context | Resistance Mechanism | Therapeutic Implication |
---|---|---|
BRAFV600E melanoma | ERK reactivation via MEK | Sensitive to MEK/COT inhibitor combos |
RAS-mutant cancers | Bypass of RAF dimer dependency | Broad applicability across RAS pathologies |
Cytokine-driven inflammation | TNF-α overproduction | Anti-inflammatory activity of COT blockade |
Cot inhibitor-1 (compound 28) is a potent and selective ATP-competitive inhibitor of COT kinase, characterized by:
Table 3: Biochemical and Cellular Profile of Cot Inhibitor-1
Property | Value | Assay System |
---|---|---|
COT kinase IC50 | 28 nM | Recombinant kinase assay |
TNF-α inhibition (IC50) | 5.7 nM | Human whole blood model |
MEK/ERK suppression | >70% at 100 nM | BRAFV600E melanoma cells |
c-fos promoter inhibition | ~60% reduction | AP-1 luciferase reporter assay |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3